molecular formula C18H21N5O3 B6454177 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-2,3-dihydropyridazin-3-one CAS No. 2549013-51-4

6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6454177
CAS No.: 2549013-51-4
M. Wt: 355.4 g/mol
InChI Key: SOKGNVDATHPIDE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole, a pyrimidine, and a pyridazinone. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom . Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms . Pyridazinones are six-membered heterocycles with two nitrogen atoms and one carbonyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of pyrroles can be achieved through the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-diketone with an amine . The synthesis of pyrimidines can be achieved through several methods, including the condensation of β-dicarbonyl compounds with amidines .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, pyrroles are known to undergo electrophilic substitution reactions at the 2-position .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives are used as antimicrobial, antiviral, and antitumor agents .

Properties

IUPAC Name

3-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12-7-19-17(20-8-12)26-11-18-6-2-3-13(18)9-23(10-18)16(25)14-4-5-15(24)22-21-14/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKGNVDATHPIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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